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Compound of Interest |

Compound Name: 3-(2-Chlorophenyl)butanoic acid
CAS No.: 24552-29-2
Cat. No.: B2816272
- 7

Executive Summary & Compound Identity

3-(2-Chlorophenyl)butanoic acid is a chiral carboxylic acid intermediate used in the synthesis
of GABA-B receptor agonists and related pharmaceutical agents. It is a structural isomer of the
well-known drug precursor 3-(4-chlorophenyl)butanoic acid (Baclofen intermediate).

IUPAC Name: 3-(2-Chlorophenyl)butanoic acid[1][3]

e CAS Number: 24552-29-2[1][2][3][4][5]

e Molecular Formula: C10H11ClO2

» Molecular Weight: 198.65 g/mol [5]

o Key Structural Feature: A butyric acid backbone substituted at the

-position (C3) with an ortho-chlorophenyl group. The C3 carbon is a stereogenic center.

Synthesis & Reaction Pathway

To understand the impurities and spectral matrix, one must understand the genesis of the
molecule. The high-purity synthesis typically employs Rhodium-catalyzed conjugate addition,
ensuring high regioselectivity over the Friedel-Crafts route (which favors the para isomer).
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Synthetic Workflow (Graphviz)
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Figure 1: Rhodium-catalyzed asymmetric synthesis pathway preventing para-isomer

contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the chlorine atom at the ortho position (C2') creates a distinct deshielding

effect on the methine proton (H3) and the aromatic proton at C6', distinguishing it from the

para-isomer.

1H NMR Data (400 MHz, CDCls)

Note: Assignments are based on high-confidence predictive shifts for the 2-Cl substituted

system.

© 2026 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b2816272?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2816272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Shift ( Coupling (
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ppm) Hz)
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Logic

Carboxylic

acid proton
COOH 11.0-125 brs 1H -

(exchangeabl

e with D20).

Aromatic
envelope.
The ortho-ClI
Ar-H (C3'- causes
7.15-7.40 m 4H -
C6" complex
splitting
(ABCD

system).

Deshielded
by ortho-ClI
steric/electro
H-3 (Methine)  3.95 - 4.05 m 1H 7.0 nic effect (vs.
3.3 ppmin
unsubstituted

).

Diastereotopi

¢ methylene
H-2 (CH2) 2.65-2.85 dd 2H 15.5,7.0 protons (

to carbonyl).
ABX pattern.

Methyl

doublet
H-4 (CHs) 1.32 d 3H 7.0

coupled to

the methine.

13C NMR Data (100 MHz, CDCls)
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The ortho-substitution breaks the symmetry of the aromatic ring signals compared to the para-

isomer.
Shift (
Carbon Type Assignment
ppm)
C=0 178.5 Carboxylic acid carbonyl.
Quaternary aromatic carbon
Ar-C (Ipso) 141.2 )
attached to the alkyl chain.
Quaternary aromatic carbon
Ar-C (C-ClI) 134.1 _
attached to Chlorine.
Four distinct aromatic methine
Ar-C (CH) 127.0-130.5 _
signals due to asymmetry.
) Benzylic methine (Chiral
C-3 (Methine) 34.5
center).
Methylene
C-2 (CH2) 40.8
to carbonyl.
C-4 (CHs) 20.9 Terminal methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functionality and the aryl-chloride
signature.
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Wavenumber (cm~?) Vibration Mode Description

Very broad, strong absorption

characteristic of carboxylic acid
2800 - 3200 O-H Stretch _

dimers. Overlaps C-H

stretches.[6]

Strong, sharp carbonyl peak.
1705 - 1715 C=0 Stretch [6] Lower frequency than
esters due to H-bonding.

1590, 1475 C=C Ring Stretch Aromatic skeletal vibrations.

1050 - 1100 C-O Stretch C-0O single bond stretch (acid).

Characteristic strong band for
ortho-substituted

750 - 760 C-CI Stretch chlorobenzenes (often
overlaps with C-H out-of-plane

bending).

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the characteristic
chlorine isotope pattern.

Fragmentation Pathway (Graphviz)
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Figure 2: Electron Impact (El) fragmentation logic showing the characteristic Chlorine isotope
signature.

Key lons (El, 70 eV)

* Molecular lon (M*):

198 (100%) and 200 (33%). The 3:1 intensity ratio is diagnostic for a mono-chlorinated
compound.

* Base Peak: Likely
139 (loss of the carboxymethyl group
), forming a stable secondary carbocation stabilized by the chlorophenyl ring.

e Tropylium lon:
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125/127 (Chlorotropylium cation formed after ring expansion/fragmentation).

Experimental Protocol for Analysis

To validate the identity of a synthesized batch, follow this self-validating protocol.

o Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCls. Ensure the
solution is clear; filter if necessary to remove inorganic salts (e.g., LiCl from hydrolysis).

e 1H NMR Acquisition:
o Set relaxation delay (

) to
seconds to ensure accurate integration of the carboxylic acid proton.

o Validation Check: Verify the integration ratio of the methyl doublet (1.3 ppm) to the
aromatic region (7.2 ppm) is exactly 3:4. If 3:5, the sample is likely the unsubstituted
impurity.

¢ 13C NMR Acquisition: Acquire proton-decoupled spectrum. Look for the splitting of the
aromatic quaternary carbons.

¢ Melting Point: Pure 3-(2-chlorophenyl)butanoic acid is a solid.

o Expected Range: 85-90°C (Note: Enantiopure forms may differ from racemate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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